molecular formula C27H33ClN4OS B2628783 2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 1189680-41-8

2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B2628783
M. Wt: 497.1
InChI Key: PCWRHPOXKWQUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H33ClN4OS and its molecular weight is 497.1. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Therapeutic Applications

  • Ligands for ORL1 (orphanin FQ/nociceptin) Receptor

    Compounds with the triazaspirodecanone structure have been identified as high-affinity ligands for the human ORL1 receptor, showing promise as agonists with selectivity over opioid receptors. This suggests potential applications in pain management and neurological research (Röver et al., 2000).

  • Antiviral Activity

    Spirothiazolidinone derivatives have demonstrated significant antiviral activity against viruses such as influenza A/H3N2 and human coronavirus 229E, indicating their potential as antiviral agents. This underscores the versatility of the spirothiazolidinone scaffold in the development of new antiviral molecules (Apaydın et al., 2020).

  • HIV Entry Inhibitors

    Certain compounds related to the triazaspirodecanone structure have been explored as potent noncompetitive allosteric antagonists of the CCR5 receptor, offering a mechanism of action against HIV-1. This research provides a foundation for the development of new treatments for HIV (Watson et al., 2005).

properties

IUPAC Name

2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33ClN4OS/c1-18-21(28)7-6-8-22(18)29-23(33)17-34-25-24(19-9-11-20(12-10-19)26(2,3)4)30-27(31-25)13-15-32(5)16-14-27/h6-12H,13-17H2,1-5H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWRHPOXKWQUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

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